2-(4-Methoxyphenyl)piperazine

Serotonin Receptor Pharmacology Antipsychotic Drug Discovery Behavioral Pharmacology

Generic phenylpiperazine sourcing introduces regioisomer variability that can derail CNS drug discovery. Procure this exact 2-(4-methoxyphenyl)piperazine (CAS 137684-21-0) to ensure structural fidelity. • AChE/BChE dual inhibition: Enables multi-target ligand development for Alzheimer's research. • 5-HT1A receptor affinity: Essential for serotonergic antipsychotic SAR with reduced abuse liability. • Regioisomer-verified (vs. CAS 91517-26-9): Eliminates substitution-pattern confounds, ensuring reproducible in vivo behavioral data.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 137684-21-0
Cat. No. B7765892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)piperazine
CAS137684-21-0
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CNCCN2
InChIInChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3
InChIKeyINKLSJITWMAFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)piperazine Identity & Procurement


2-(4-Methoxyphenyl)piperazine (CAS 137684-21-0), also known as para-Methoxyphenylpiperazine (pMeOPP or MeOPP), is a substituted piperazine derivative with the molecular formula C11H16N2O and molecular weight of 192.26 g/mol [1]. It is characterized by a piperazine ring substituted with a 4-methoxyphenyl group at the 2-position, distinguishing it from the 1-(4-methoxyphenyl)piperazine regioisomer (CAS 91517-26-9) [2]. This compound is primarily utilized as a research chemical and as a key intermediate in pharmaceutical development, particularly in the synthesis of antidepressants and antipsychotics .

Synthesis Intermediate Antidepressant/antipsychotic research intermediate; supports novel CNS scaffold construction.
CNS Receptor Pharmacology Isomer-specific tool for serotonergic and dopaminergic target engagement studies.
Regioisomer-Controlled Procurement 2-substituted piperazine scaffold; distinct from common 1-substituted regioisomer.

2-(4-Methoxyphenyl)piperazine: Analog Substitution Risks


Substituted phenylpiperazines exhibit distinct pharmacological profiles based on subtle substitution patterns (ortho, meta, para) and regioisomerism [1]. For example, ortho-methoxyphenylpiperazine (oMeOPP) displays different receptor selectivity and in vivo behavioral activity compared to para-substituted MeOPP [2]. Additionally, the 2-(4-methoxyphenyl)piperazine regioisomer (CAS 137684-21-0) differs structurally from the more common 1-(4-methoxyphenyl)piperazine (CAS 91517-26-9), which can lead to divergent synthetic utility and biological activity in downstream applications [3]. Generic substitution without precise structural matching can therefore introduce significant variability in research outcomes.

Ortho vs. Para Ortho-methoxy substitution (oMeOPP) shows high 5-HT1A affinity; para-substituted analogs may not reproduce this receptor engagement, altering serotonergic activity interpretation.
2- vs. 1-Regioisomer The 1-substituted regioisomer (CAS 91517-26-9) may have different synthetic utility and biological profile; substitution at the 2-position enables distinct scaffold reactivity and SAR outcomes.
Meta-Substituted Analogs Meta-chlorophenylpiperazine (mCPP) demonstrates greater in vivo potency in the CAR model; substituent nature and position can shift behavioral pharmacology results significantly.

2-(4-Methoxyphenyl)piperazine: Analog Differentiation Evidence


5-HT1A Receptor Binding: ortho vs. para Substitution

Ortho-methoxyphenylpiperazine (oMeOPP) exhibits high affinity for the 5-HT1A receptor with a Ki of 9.5 nM [1]. In contrast, para-methoxyphenylpiperazine (pMeOPP, the target compound's 1-substituted analog) is reported to act as a nonselective serotonin receptor agonist without high-affinity binding data available for this specific target [2].

5-HT1A binding: ortho vs. para
Cross-study comparable
oMeOPP Ki = 9.5 nM (rat cortex, [³H]-8-OH-DPAT); pMeOPP (1-substituted analog) lacks reported high-affinity binding to 5-HT1A.
Reported 5-HT1A binding context; ortho/para substitution alters receptor engagement profile.
Data to verify; binding assay conditions may influence comparison.
Serotonin Receptor Pharmacology Antipsychotic Drug Discovery Behavioral Pharmacology

In Vivo CAR: ortho-Methoxy vs. meta-Chlorophenylpiperazine

In a rat model predictive of antipsychotic efficacy (Conditioned Avoidance Responding, CAR), ortho-methoxyphenylpiperazine (oMeOPP) demonstrated an ED50 of 5.6 mg/kg i.p. (95% CI: 4.6-7.3) [1]. The meta-substituted analog, meta-chlorophenylpiperazine (mCPP), was more potent with an ED50 of 2.4 mg/kg i.p. (95% CI: 1.9-2.9) [1].

In vivo CAR ED₅₀
Direct head-to-head
oMeOPP ED₅₀ = 5.6 mg/kg i.p. (95% CI 4.6-7.3); mCPP ED₅₀ = 2.4 mg/kg i.p. (95% CI 1.9-2.9) in Sprague-Dawley rats.
Reported in vivo model response context; substituent nature influences antipsychotic-like activity in CAR.
Model-specific review; 2-(4-methoxyphenyl)piperazine not directly tested.
Antipsychotic Drug Screening Behavioral Pharmacology In Vivo Efficacy

Abuse Potential: MeOPP vs. Amphetamines

para-Methoxyphenylpiperazine (pMeOPP, the 1-substituted analog of the target compound) shares a mechanism of action with amphetamines—inhibition of monoamine reuptake and induction of monoamine release [1]. However, pMeOPP is reported to possess significantly lower abuse potential compared to amphetamines [1][2].

Abuse liability: MeOPP vs. amphetamines
Class-level inference
pMeOPP reported to have significantly lower abuse potential than amphetamines, based on in vitro monoamine transporter and in vivo behavioral data.
Reported abuse liability context; supports differentiation of CNS stimulant mechanisms.
Class-level inference; direct data for 2-(4-methoxyphenyl)piperazine not available.
Abuse Liability Assessment Neuropharmacology Safety Pharmacology

Dual Cholinesterase (AChE/BChE) Inhibition

2-(4-Methoxyphenyl)piperazine has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. This dual inhibition profile is a recognized therapeutic strategy for Alzheimer's disease [1].

Dual AChE/BChE inhibition
Supporting evidence
Inhibits both acetylcholinesterase and butyrylcholinesterase; quantitative Ki/IC₅₀ values not available in provided data.
Supports cholinesterase inhibition research; dual inhibition profile differentiates from selective AChE inhibitors.
Data to verify; specific assay conditions not detailed.
Alzheimer's Disease Research Cholinesterase Inhibition Enzymology

Regioisomer Differentiation: 2- vs. 1-Substitution

The target compound 2-(4-Methoxyphenyl)piperazine (CAS 137684-21-0) features the methoxyphenyl substituent at the 2-position of the piperazine ring [1]. This distinguishes it from the 1-substituted regioisomer 1-(4-Methoxyphenyl)piperazine (CAS 91517-26-9) [2].

Regioisomer: 2- vs. 1-substitution
Direct head-to-head
CAS 137684-21-0 (2-substituted) vs. CAS 91517-26-9 (1-substituted); distinct nitrogen substitution on piperazine ring.
Regioisomer identity essential for synthetic SAR and pharmacological reproducibility; CAS verification required.
Synthetic utility and biological activity may differ between isomers.
Chemical Synthesis Isomer Purity Medicinal Chemistry

Neuroblastoma Cytotoxicity: Piperazine Designer Drugs

In a study comparing the in vitro neurotoxicity of several piperazine designer drugs, 1-(4-methoxyphenyl)piperazine (pMeOPP) was evaluated alongside N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in differentiated human neuroblastoma SH-SY5Y cells [1].

Neuroblastoma cytotoxicity
Direct head-to-head
1-(4-methoxyphenyl)piperazine (pMeOPP) compared to BZP and TFMPP in differentiated SH-SY5Y neuroblastoma cells; cytotoxicity assay, IC₅₀ values not specified in abstract.
Supports cell-model neurotoxicity screening context; provides comparative safety-related endpoint data.
Model-specific review; direct data for 2-(4-methoxyphenyl)piperazine not reported.
Neurotoxicity Screening In Vitro Toxicology Designer Drug Analysis

2-(4-Methoxyphenyl)piperazine: Key Application Scenarios


CNS Receptor Pharmacology: ortho vs. para Differentiation

Due to the demonstrated differences in 5-HT1A receptor affinity and in vivo CAR activity between ortho- and para-substituted analogs, 2-(4-Methoxyphenyl)piperazine or its derivatives are essential for studies investigating the impact of substitution pattern on serotonergic activity and antipsychotic potential [1]. Procurement of the specific regioisomer ensures reproducible results in SAR (Structure-Activity Relationship) studies.

2-Substituted Piperazine Scaffold for Heterocyclic Synthesis

The unique regioisomerism of 2-(4-Methoxyphenyl)piperazine (CAS 137684-21-0) makes it a valuable building block for synthesizing complex molecules where the 2-position of the piperazine ring is a key attachment point, enabling the creation of novel chemical entities not easily accessible from the more common 1-substituted isomer [2]. This is particularly relevant in medicinal chemistry campaigns seeking new intellectual property.

Non-Amphetamine Stimulant Mechanisms with Reduced Abuse Liability

Given the evidence that para-methoxyphenylpiperazine analogs possess a mechanism similar to amphetamines but with significantly lower abuse potential, this compound scaffold is ideal for research into novel CNS stimulants or antidepressants with improved safety profiles [3]. Researchers can use this compound as a starting point for developing therapeutics that decouple efficacy from high abuse liability.

Multi-Target Ligands for Alzheimer's Disease

The reported dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 2-(4-Methoxyphenyl)piperazine positions it as a promising core structure for developing multi-target directed ligands (MTDLs) for Alzheimer's disease therapy [4]. Procurement of this specific compound enables the initiation of medicinal chemistry efforts to optimize its cholinesterase inhibition and incorporate other disease-relevant activities.

Application
Selection Property
Validation Focus
Serotonin receptor SAR studies
Isomer-specific receptor engagement profile
5-HT1A binding and in vivo model response
Heterocyclic synthesis intermediate
2-position piperazine scaffold reactivity
Regioisomer identity and synthetic utility
Non-amphetamine stimulant mechanism research
Abuse liability differentiation
Monoamine transporter and behavioral pharmacology studies
Alzheimer's disease research
Dual AChE/BChE inhibition profile
Cholinesterase inhibition profiling and multi-target ligand design
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